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Compound of Interest

Compound Name: S-acetyl-PEG4-alcohol

Cat. No.: B610650 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic

molecules, is a well-established strategy to enhance the pharmacokinetic and

pharmacodynamic properties of peptides. This modification can lead to a longer circulatory

half-life, improved solubility, increased stability against proteolytic degradation, and reduced

immunogenicity.[1] S-acetyl-PEG4-alcohol is a heterobifunctional linker that offers a discrete

PEG spacer, providing flexibility and hydrophilicity for peptide modification. It features a primary

alcohol for conjugation to a peptide and a protected thiol group (S-acetyl) that can be

deprotected for subsequent conjugation, enabling the creation of well-defined, site-specific

PEGylated peptides.

These application notes provide detailed protocols for the use of S-acetyl-PEG4-alcohol in
peptide PEGylation, covering the activation of the alcohol functionality, deprotection of the

acetylated thiol, and conjugation to a peptide. Additionally, methods for the characterization of

the resulting PEGylated peptide and representative data on the effects of PEGylation are

presented.
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Property Value

Molecular Formula C10H20O5S

Molecular Weight 252.33 g/mol

Appearance Colorless to pale yellow oil

Solubility Soluble in water, ethanol, DMSO, DMF

Storage Store at -20°C

Experimental Protocols
The use of S-acetyl-PEG4-alcohol for peptide PEGylation is a multi-step process. The

following protocols outline two primary strategies: Strategy A for conjugating the alcohol moiety

to a peptide's primary amine and Strategy B for conjugating the deprotected thiol to a

maleimide-activated peptide.

Strategy A: Conjugation via the Alcohol Group
This strategy involves the oxidation of the terminal alcohol of S-acetyl-PEG4-alcohol to a

carboxylic acid, followed by activation to an N-hydroxysuccinimide (NHS) ester for reaction with

a primary amine (e.g., N-terminus or lysine side chain) on the peptide.

Workflow for Strategy A:

Stage 1: Oxidation Stage 2: Activation Stage 3: Conjugation Stage 4: Purification

Oxidation of S-acetyl-PEG4-alcohol to Carboxylic Acid Activation of Carboxylic Acid to NHS Ester Conjugation to Peptide Amine Purification of PEGylated Peptide

Click to download full resolution via product page

Caption: Workflow for peptide PEGylation via the alcohol group of S-acetyl-PEG4-alcohol.

Stage 1: Oxidation of S-acetyl-PEG4-alcohol
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Materials:

S-acetyl-PEG4-alcohol

Jones reagent (Chromium trioxide in sulfuric acid) or TEMPO/bleach

Dichloromethane (DCM)

Sodium bisulfite

Magnesium sulfate

Rotary evaporator

Silica gel for column chromatography

Protocol (using Jones Oxidation):

Dissolve S-acetyl-PEG4-alcohol (1 equivalent) in acetone.

Cool the solution to 0°C in an ice bath.

Slowly add Jones reagent dropwise until the orange-brown color persists.

Stir the reaction at 0°C for 1 hour and then at room temperature for 2 hours.

Quench the reaction by adding isopropanol until the solution turns green.

Add water and extract the product with DCM.

Wash the organic layer with brine, dry over magnesium sulfate, and concentrate using a

rotary evaporator.

Purify the resulting carboxylic acid by silica gel column chromatography.

Stage 2: Activation of S-acetyl-PEG4-carboxylic acid to NHS Ester

Materials:
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S-acetyl-PEG4-carboxylic acid

N-Hydroxysuccinimide (NHS)

Dicyclohexylcarbodiimide (DCC) or Ethyl(dimethylaminopropyl) carbodiimide (EDC)

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Argon or Nitrogen atmosphere

Protocol:

Dissolve S-acetyl-PEG4-carboxylic acid (1 equivalent) and NHS (1.1 equivalents) in

anhydrous DCM under an inert atmosphere.

Cool the solution to 0°C.

Add DCC (1.1 equivalents) and stir the reaction at 0°C for 1 hour, then at room

temperature overnight.

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

The filtrate containing the S-acetyl-PEG4-NHS ester can be used directly in the next step

or after solvent evaporation.

Stage 3: Conjugation to Peptide

Materials:

Peptide with a primary amine

S-acetyl-PEG4-NHS ester solution

Conjugation buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5-8.0)

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Protocol:
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Dissolve the peptide in the conjugation buffer.

Add the S-acetyl-PEG4-NHS ester solution to the peptide solution. A molar excess of the

PEG reagent (typically 5-20 fold) is recommended.

Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle

stirring.

Quench the reaction by adding the quenching solution and incubate for 30 minutes.

Stage 4: Purification

Materials:

Size-Exclusion Chromatography (SEC) or Reversed-Phase High-Performance Liquid

Chromatography (RP-HPLC) system.

Protocol:

Purify the PEGylated peptide from excess reagents and unconjugated peptide using SEC

or RP-HPLC.

Monitor the fractions by UV absorbance at 214 nm or 280 nm.

Pool the fractions containing the purified PEGylated peptide and lyophilize.

Strategy B: Conjugation via the Thiol Group
This strategy involves the deprotection of the S-acetyl group to generate a free thiol, which is

then reacted with a maleimide-activated peptide.

Workflow for Strategy B:
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Stage 1: Peptide Activation

Stage 2: Linker Deprotection

Stage 3: Conjugation Stage 4: PurificationActivation of Peptide with Maleimide

Thiol-Maleimide Conjugation

Deprotection of S-acetyl-PEG4-alcohol

Purification of PEGylated Peptide
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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